Ricinoleic acid dimer

Catalog No.
S622654
CAS No.
79415-97-7
M.F
C36H66O5
M. Wt
578.9 g/mol
Availability
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Ricinoleic acid dimer

CAS Number

79415-97-7

Product Name

Ricinoleic acid dimer

IUPAC Name

(E)-12-[(E)-17-carboxyheptadec-9-en-7-yl]oxyoctadec-9-enoic acid

Molecular Formula

C36H66O5

Molecular Weight

578.9 g/mol

InChI

InChI=1S/C36H66O5/c1-3-5-7-21-27-33(29-23-17-13-9-11-15-19-25-31-35(37)38)41-34(28-22-8-6-4-2)30-24-18-14-10-12-16-20-26-32-36(39)40/h17-18,23-24,33-34H,3-16,19-22,25-32H2,1-2H3,(H,37,38)(H,39,40)/b23-17+,24-18+

InChI Key

MAWLNCDEZPYQQL-GJHDBBOXSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O

Synonyms

RCL-AD, ricinoleic acid dimer

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(CCCCCC)CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCC(OC(C/C=C/CCCCCCCC(=O)O)CCCCCC)C/C=C/CCCCCCCC(=O)O

Ricinoleic acid dimer is a dimeric compound formed from ricinoleic acid, a hydroxy fatty acid primarily derived from castor oil. The structure of ricinoleic acid consists of a long carbon chain with a hydroxyl group and a double bond, specifically 12-hydroxy-9-octadecenoic acid. The dimerization process involves the covalent bonding of two ricinoleic acid molecules, typically through esterification reactions that can occur under specific catalytic conditions. This compound is notable for its unique properties, which arise from the combination of the functional groups present in ricinoleic acid.

The formation of ricinoleic acid dimers primarily occurs through intermolecular esterification, where the hydroxyl group of one ricinoleic acid molecule reacts with the carboxylic acid group of another. This reaction can be catalyzed by various agents, including protic acids and Lewis acids.

  • Mechanism: The process begins with the activation of the carbonyl group in ricinoleic acid by a catalyst, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the dimer.
  • Catalysts: Efficient catalysts for this reaction include ionic liquids like [HSO₃-BDBU]H₂PO₄ and Tin (II) 2-ethylhexanoate, which facilitate the polymerization under optimized conditions such as elevated temperatures and reduced pressure .

Ricinoleic acid and its dimers exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that ricinoleic acid possesses antibacterial and antifungal properties, which may extend to its dimer forms.
  • Anti-inflammatory Effects: The hydroxyl group in ricinoleic acid contributes to its anti-inflammatory effects, making its derivatives potential candidates for therapeutic applications in inflammatory diseases .
  • Biocompatibility: Ricinoleic acid dimers have been explored for their biocompatibility in biomedical applications due to their natural origin and non-toxic nature.

The synthesis of ricinoleic acid dimers can be achieved through several methods:

  • Catalytic Dimerization: Using catalysts like [HSO₃-BDBU]H₂PO₄ or Tin (II) 2-ethylhexanoate under controlled temperature and vacuum conditions promotes efficient dimerization .
  • Thermal Dimerization: Heating ricinoleic acid at elevated temperatures (around 190 °C) can also lead to dimer formation, although this method may produce a mixture of oligomers .
  • Biocatalytic Processes: Enzymatic methods utilizing lipases have been employed to facilitate the esterification process under mild conditions, yielding high selectivity for dimer formation .

Ricinoleic acid dimers find applications across various fields:

  • Cosmetics: Due to their emollient properties, they are used in skin care formulations.
  • Biodegradable Polymers: Ricinoleic acid dimers can serve as building blocks for biodegradable plastics and coatings.
  • Lubricants: Their unique chemical structure allows them to be effective as environmentally friendly lubricants.
  • Pharmaceuticals: Potential uses in drug delivery systems due to their biocompatibility and ability to form micelles.

Research on interaction studies involving ricinoleic acid dimers has focused on their compatibility with other compounds and their behavior in biological systems:

  • Drug Interactions: Studies indicate that ricinoleic acid derivatives can enhance the solubility and bioavailability of certain pharmaceuticals.
  • Compatibility with Polymers: Investigations into blending ricinoleic dimers with synthetic polymers have shown promising results for creating new materials with enhanced properties .

Ricinoleic acid dimers are part of a broader class of fatty acid derivatives. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Oleic Acid DimerUnsaturated fatty acids without hydroxyl groupsHigher stability compared to ricinoleic dimers
Linoleic Acid DimerContains two double bondsMore prone to oxidation than ricinoleic dimers
Polyricinoleic AcidLong-chain polymer formed from multiple ricinoleic unitsBiodegradable with enhanced mechanical properties
Ricinoleate EstersEsters formed from ricinoleic acid and alcoholsVarying solubility based on alcohol chain length

Ricinoleic acid dimers are unique due to their hydroxyl functionality, which not only influences their chemical reactivity but also enhances their biological activity compared to other fatty acid dimers.

XLogP3

12.5

Dates

Last modified: 07-20-2023

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